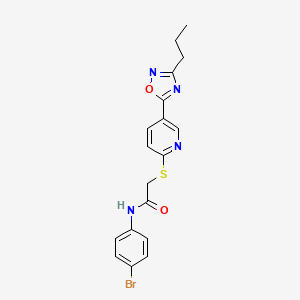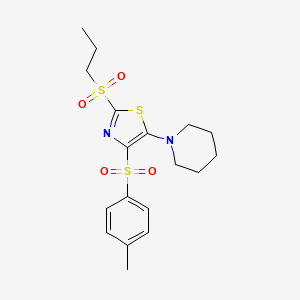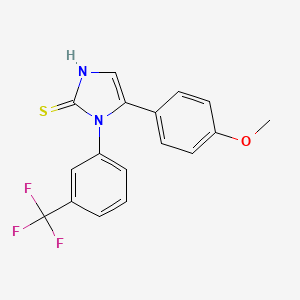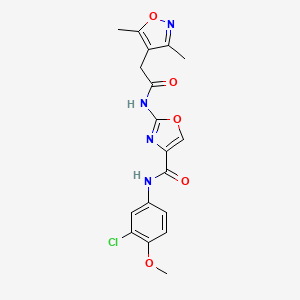
N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17BrN4O2S and its molecular weight is 433.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Biological Activities
Antimicrobial Evaluation and Hemolytic Activity : Gul et al. (2017) explored the antimicrobial and hemolytic activities of a series of compounds related to N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, with several showing significant activity against microbial species and less toxicity, indicating potential for biological screening and application trials (Gul et al., 2017).
Cytotoxic Activities as Anticancer Agents : Kaya et al. (2016) synthesized similar 1,3,4-oxadiazole derivatives, evaluating their cytotoxic activities. Among the tested compounds, specific derivatives exhibited considerable anticancer activity against A549 cell lines, highlighting their potential as lead compounds in cancer treatment (Kaya et al., 2016).
Synthesis and Biological Assessment of Triazolo[4,3-a]pyridine-3-yl Acetamides : Karpina et al. (2019) developed a method for synthesizing novel acetamides bearing an 1,2,4-oxadiazole cycle, including pharmacological activity assessment. This research provides a viable approach for synthesizing functionally diverse triazolopyridine derivatives (Karpina et al., 2019).
Design and Anticancer Properties of 1,3,4-Oxadiazole Derivatives : Vinayak et al. (2014) synthesized and evaluated novel oxadiazole derivatives for cytotoxicity on various cancer cell lines, identifying specific compounds with high cytotoxic potential, which underscores their application in anticancer research (Vinayak et al., 2014).
Antimicrobial Activities
Synthesis and Antimicrobial Activity of 1,2,4-Triazoles : Bayrak et al. (2009) synthesized triazole derivatives related to the 1,3,4-oxadiazole class, demonstrating their effectiveness in antimicrobial activities, pointing to their potential use in combating microbial infections (Bayrak et al., 2009).
N-substituted Derivatives and Antibacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound, showing moderate to high antibacterial activity, suggesting their utility in developing new antibacterial agents (Khalid et al., 2016).
Novel Sulphonamide Derivatives and Antimicrobial Activity : Fahim and Ismael (2019) explored the synthesis and antimicrobial activity of novel sulphonamide derivatives, including 1,3,4-oxadiazole, with good antimicrobial potential (Fahim & Ismael, 2019).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c1-2-3-15-22-18(25-23-15)12-4-9-17(20-10-12)26-11-16(24)21-14-7-5-13(19)6-8-14/h4-10H,2-3,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTARPPWHGYBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2436881.png)
![1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2436882.png)

![1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2436886.png)
![4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B2436887.png)
![Ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride](/img/structure/B2436889.png)
methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2436892.png)

![1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2436894.png)
![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)



![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)